molecular formula C7H5ClN2OS B8735015 5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine

5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B8735015
M. Wt: 200.65 g/mol
InChI Key: UBRVSUJVBIDXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H5ClN2OS and its molecular weight is 200.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

IUPAC Name

5-chloro-2-methoxy-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H5ClN2OS/c1-11-7-9-4-2-3-5(8)10-6(4)12-7/h2-3H,1H3

InChI Key

UBRVSUJVBIDXAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)N=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added 5-chloro-2-(methylthio)[1,3]thiazolo[5,4-b]pyridine (1-2) (11.5 g, 53.3 mmol), sodium methoxide (10.8 g, 200 mmol), anhydrous DCM (200 mL) and anhydrous MeOH (200 mL). The reaction mixture was then permitted to stir at room temperature under an atmosphere of nitrogen for 18 hours. The reaction mixture was then acidified to pH 5 with glacial acetic acid, then suspended in ethyl acetate and washed with water, then brine, dried over sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel chromatography (0-6% IPA/DCM) to give 5-chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine (1-3) as an off-white solid. HRMS (M+H)+: observed=198.9998, calculated=198.9994.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.